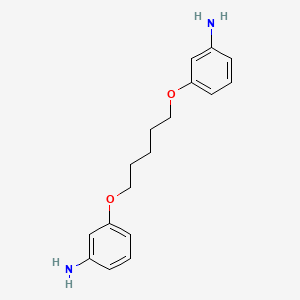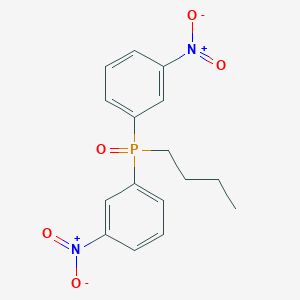
Butylbis(3-nitrophenyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylbis(3-nitrophenyl)phosphine oxide is a phosphorus-containing compound with the chemical formula C16H17N2O5P This compound is known for its unique structural properties, which include a butyl group and two 3-nitrophenyl groups attached to a phosphine oxide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butylbis(3-nitrophenyl)phosphine oxide typically involves the reaction of butylphosphine oxide with 3-nitrobenzene derivatives. One common method is the nucleophilic substitution reaction, where butylphosphine oxide reacts with 3-nitrochlorobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
化学反应分析
Types of Reactions
Butylbis(3-nitrophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butylbis(3-aminophenyl)phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are employed under aprotic solvent conditions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, amino-substituted phosphine oxides, and other functionalized phosphine oxides depending on the specific reaction conditions and reagents used .
科学研究应用
Butylbis(3-nitrophenyl)phosphine oxide has several scientific research applications:
Flame Retardancy: It is used as a flame retardant in polymers such as acrylonitrile–butadiene–styrene (ABS) and epoxy resins. .
Polymer Chemistry: It is utilized in the synthesis of phosphorus-containing polyethers and polyimides, which have applications in high-performance materials and lithium-ion batteries.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with improved thermal stability and mechanical strength.
作用机制
The mechanism by which butylbis(3-nitrophenyl)phosphine oxide exerts its effects, particularly in flame retardancy, involves both gas-phase and condensed-phase actions. In the gas phase, the compound releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it forms a protective char layer that insulates the underlying material from heat and oxygen, thereby preventing further combustion .
相似化合物的比较
Similar Compounds
Tris(3-nitrophenyl)phosphine oxide: Another phosphorus-containing flame retardant with similar applications in polymers.
Butylbis(hydroxymethyl)phosphine oxide: Used in the synthesis of polyethers for lithium-ion batteries.
Tris(4-nitrophenyl)phosphine oxide: A similar compound with different substitution patterns on the phenyl rings.
Uniqueness
Butylbis(3-nitrophenyl)phosphine oxide is unique due to its specific combination of butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in multiple scientific and industrial applications .
属性
分子式 |
C16H17N2O5P |
|---|---|
分子量 |
348.29 g/mol |
IUPAC 名称 |
1-[butyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H17N2O5P/c1-2-3-10-24(23,15-8-4-6-13(11-15)17(19)20)16-9-5-7-14(12-16)18(21)22/h4-9,11-12H,2-3,10H2,1H3 |
InChI 键 |
KENGYENMGRNWDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





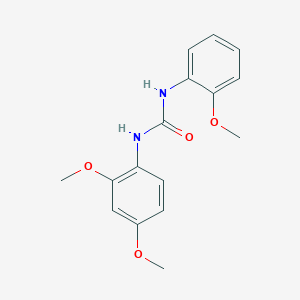
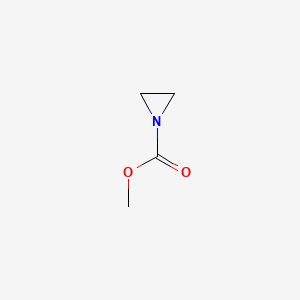
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)




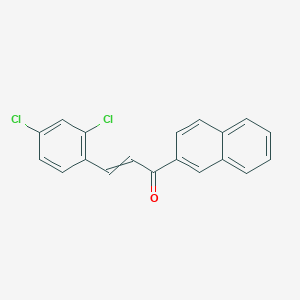
![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)
